molecular formula C19H19N5O2S2 B2922542 N-(3-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 946320-51-0

N-(3-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2922542
CAS No.: 946320-51-0
M. Wt: 413.51
InChI Key: LTAJGMJKUVCBFO-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic 1,3,4-thiadiazole derivative offered for research purposes. Compounds featuring the 1,3,4-thiadiazole nucleus are investigated extensively in medicinal chemistry due to their diverse biological activities . This specific molecule contains a ureido linkage and a thioether bridge, structural features common in pharmacologically active agents designed to interact with key enzymatic targets. Researchers are particularly interested in such structures for their potential as inhibitors of protein kinases, including Akt (Protein Kinase B), which is a central node in the PI3K/Akt/mTOR signaling pathway and a validated target for cancer therapy . The mechanism of action for related 1,3,4-thiadiazole derivatives has been explored in various cancer cell lines, where they have demonstrated cytotoxic effects, inducing apoptosis and acting as caspase activators . This acetamide derivative is intended for in vitro studies to elucidate its specific mechanism of action and to evaluate its potency against a panel of cancerous cell lines, such as prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) models, following established protocols like the MTT assay . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c1-12-6-8-14(9-7-12)21-17(26)22-18-23-24-19(28-18)27-11-16(25)20-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAJGMJKUVCBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with a suitable thiol or disulfide compound.

    Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with 3-methylphenylamine and 4-methylphenyl isocyanate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the amide groups, potentially leading to ring opening or amine formation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a drug candidate due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs of Compound A and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Compound A 3-methylphenyl, 4-methylphenyl carbamoyl C₁₉H₂₀N₆O₂S₂ ~444.48 (estimated) Moderate lipophilicity due to methyl groups; potential for π-π stacking interactions.
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () 4-nitrophenyl, 4-methylphenyl carbamoyl C₁₈H₁₆N₆O₄S₂ 444.484 Nitro group enhances electron-withdrawing effects, increasing polarity and potential hydrogen bonding .
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide () 4-chlorophenoxy, 4-(trifluoromethyl)benzyl C₁₈H₁₄ClF₃N₃O₂S₂ 469.90 Trifluoromethyl and chlorophenoxy groups enhance metabolic stability and hydrophobic interactions .
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 4y, ) p-tolylamino, ethyl C₁₄H₁₅N₇OS₂ 369.44 Ethyl and p-tolyl groups improve membrane permeability; demonstrated anticancer activity (IC₅₀: 0.034–0.084 mmol/L) .

Key Observations:

  • Electron-Donating vs.
  • Lipophilicity : Compound A ’s methyl groups likely enhance lipophilicity compared to nitro or trifluoromethyl analogs, favoring passive diffusion across biological membranes.

Pharmacological Activities

Anticancer Activity
  • Compound 4y () exhibited potent cytotoxicity against MCF-7 and A549 cancer cells (IC₅₀: 0.034–0.084 mmol/L), attributed to its dual thiadiazole cores and p-tolylamino group. In contrast, Compound A’s methyl substituents may reduce potency but improve selectivity .
  • Thiadiazole derivatives with aromatic carbamoyl groups (e.g., 4-methylphenyl in Compound A ) often inhibit enzymes like aromatase or tyrosine kinases, though specific data for Compound A is pending .
Analgesic and Anticonvulsant Activity
  • Thiazole analogs (e.g., ) with pyrazole moieties showed moderate analgesic activity, but Compound A ’s thiadiazole core may prioritize different targets (e.g., ion channels) .
  • Thiadiazole derivatives with chlorophenyl groups () demonstrated anticonvulsant activity, suggesting Compound A ’s methyl groups could modulate CNS penetration .

Biological Activity

N-(3-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that incorporates a thiadiazole moiety, which has been noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Thiadiazole Derivatives

Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Exhibiting cytotoxic properties against different cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation in various biological models.
  • Anticonvulsant : Demonstrated efficacy in seizure models.

The presence of the thiadiazole ring is crucial for these activities due to its ability to interact with biological macromolecules and influence cellular pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Thiadiazole derivatives may influence oxidative stress responses in cells.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

  • A study demonstrated that compounds with a 1,3,4-thiadiazole scaffold exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32.6 μg/mL to 47.5 μg/mL, indicating potent activity compared to standard antibiotics .

Anticancer Activity

Research into the anticancer potential of thiadiazole derivatives has shown promising results:

  • A derivative similar to this compound displayed IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) cell lines and 0.52 μg/mL against lung carcinoma (A549) cell lines .
  • The mechanism involved apoptosis induction without cell cycle arrest, suggesting a novel pathway for anticancer action.

Study 1: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives, this compound was evaluated for its antibacterial properties against E. coli and S. aureus. The compound showed significant zones of inhibition, supporting its potential as a lead compound for antibiotic development.

Study 2: Cytotoxicity in Cancer Models

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced significant cytotoxicity at concentrations lower than those required for traditional chemotherapeutics.

Table 1: Biological Activities of Thiadiazole Derivatives

Activity TypeExample CompoundsMIC/IC50 Values
AntimicrobialN-(3-methylphenyl)-2-thiadiazole32.6 μg/mL (bacteria)
AnticancerSimilar thiadiazoles0.28 μg/mL (MCF-7)
Anti-inflammatoryVarious derivativesNot specified
AnticonvulsantSelected compoundsNot specified

Table 2: Comparative Efficacy Against Cancer Cell Lines

Compound NameCell LineIC50 Value (μg/mL)
N-(3-methylphenyl)-2-thiadiazoleMCF-70.28
N-(3-methylphenyl)-2-thiadiazoleA5490.52
Other ThiadiazolesVariousVaries

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